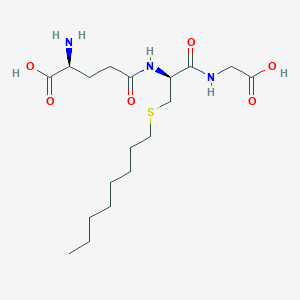

H-gGlu-D-Cys(octyl)(octyl)-Gly-OH

Beschreibung

H-gGlu-D-Cys(octyl)(octyl)-Gly-OH is a synthetic tripeptide derivative featuring a gamma-glutamyl (gGlu) residue, a D-cysteine modified with two octyl chains, and a glycine terminus. Its structure integrates hydrophobic octyl groups, which enhance lipid membrane interactions, and a peptide backbone that facilitates solubility in aqueous environments. This compound is structurally designed for applications requiring amphiphilic properties, such as drug delivery systems or enzyme-stable probes. The presence of D-cysteine confers resistance to proteolytic degradation compared to L-configured analogs .

Eigenschaften

Molekularformel |

C18H33N3O6S |

|---|---|

Molekulargewicht |

419.5 g/mol |

IUPAC-Name |

(2S)-2-amino-5-[[(2S)-1-(carboxymethylamino)-3-octylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C18H33N3O6S/c1-2-3-4-5-6-7-10-28-12-14(17(25)20-11-16(23)24)21-15(22)9-8-13(19)18(26)27/h13-14H,2-12,19H2,1H3,(H,20,25)(H,21,22)(H,23,24)(H,26,27)/t13-,14+/m0/s1 |

InChI-Schlüssel |

MJWCZWAVSJZQNL-UONOGXRCSA-N |

Isomerische SMILES |

CCCCCCCCSC[C@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |

Kanonische SMILES |

CCCCCCCCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “H-gGlu-D-Cys(octyl)(octyl)-Gly-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

For industrial-scale production, automated peptide synthesizers are used to streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Purification methods such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

“H-gGlu-D-Cys(octyl)(octyl)-Gly-OH” can undergo various chemical reactions, including:

Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.

Reduction: Disulfide bonds can be reduced back to free thiols.

Substitution: Functional groups on the peptide can be modified through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Alkylating agents like iodoacetamide for cysteine modification.

Major Products

Oxidation: Formation of disulfide-linked dimers or higher-order structures.

Reduction: Regeneration of free thiol groups.

Substitution: Modified peptides with new functional groups.

Wissenschaftliche Forschungsanwendungen

“H-gGlu-D-Cys(octyl)(octyl)-Gly-OH” may have several applications in scientific research:

Chemistry: Used as a building block for more complex molecules or as a model compound for studying peptide chemistry.

Biology: Investigated for its role in protein-protein interactions, enzyme inhibition, or as a probe in biochemical assays.

Medicine: Potential therapeutic applications, such as in drug delivery systems or as a therapeutic agent itself.

Industry: Utilized in the development of novel materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of “H-gGlu-D-Cys(octyl)(octyl)-Gly-OH” would depend on its specific application. Generally, peptides can interact with molecular targets such as enzymes, receptors, or other proteins, modulating their activity. The cysteine residue may form covalent bonds with target proteins, altering their function.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of H-gGlu-D-Cys(octyl)(octyl)-Gly-OH and Analogs

Structural and Functional Differences

- Hydrophobicity : this compound exhibits significantly higher hydrophobicity than unmodified peptides like H-Gly-Gly-Sar-OH due to its dual octyl chains. This enhances its integration into lipid bilayers, akin to octyl-containing surfactants (e.g., β-D-octylglucoside in ). In contrast, H-D-Glu(OBzl)-OH relies on a benzyl group for moderate hydrophobicity .

- Stereochemistry : The D-configuration of cysteine in this compound contrasts with L-configured analogs (e.g., Gly-Gly-His-OH in ), improving metabolic stability .

- Synthetic Complexity: The compound’s synthesis involves selective octanoylation, similar to methods described for diglucosylglycerate derivatives (), but requires precise control to avoid micelle formation during purification .

Research Findings and Performance

- Membrane Interaction : Like VS viral glycoprotein reconstituted with octylglucoside (), this compound forms stable vesicles when mixed with phospholipids, confirmed by uniform buoyant density and protease resistance .

- Stability : The octyl groups reduce aqueous solubility but increase stability in lipid-rich environments. This contrasts with (H-Gly-Cys-OH)₂, which is water-soluble but prone to oxidation .

- Yield Challenges : Similar to octyl ester production in , the yield of this compound is influenced by reaction conditions (e.g., solvent polarity, temperature) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.